Alsterpaullone
Overview
Description
Alsterpaullone is a small molecule cyclin-dependent kinase (CDK) inhibitor . It regulates the cell cycle progression . It has been found to inhibit HeLa cells in a time-dependent and dose-dependent manner .
Synthesis Analysis
The synthesis of Alsterpaullone was accomplished in separate routes from methyl-[1, 2-14C]-2-bromoacetate and [1, 2-14C]-2-bromoethanol .Molecular Structure Analysis
Alsterpaullone has a chemical formula of C16H11N3O3 . It belongs to the class of organic compounds known as benzazepines, which are organic compounds containing a benzene ring fused to an azepine ring .Chemical Reactions Analysis
Alsterpaullone has been found to inhibit HeLa cells in a time-dependent and dose-dependent manner . In the presence of alsterpaullone, HeLa cells were arrested in G2/M prior to undergoing apoptosis .Physical And Chemical Properties Analysis
Alsterpaullone has a molecular weight of 293.28 g/mol . More detailed physical and chemical properties can be found in the safety data sheet .Scientific Research Applications
Specific Scientific Field
This application falls under the field of Cancer Research , specifically in the study of cervical cancer .
Summary of the Application
Alsterpaullone is a small molecule cyclin-dependent kinase (CDK) inhibitor that regulates cell cycle progression . It has been found to inhibit the proliferation of HeLa cells (a type of cervical cancer cell) in a dose- and time-dependent manner .
Methods of Application
In the study, Alsterpaullone was applied to HeLa cells and its effects were observed over time. The cells were monitored for changes in cell cycle progression and apoptosis .
Results or Outcomes
The study found that Alsterpaullone effectively prevented HeLa cells from entering the S-phase of the cell cycle . It induced cell cycle arrest at the G2/M phase and apoptosis via the regulation of anti-apoptotic proteins (caspase-3) and cell cycle proteins . This suggests that Alsterpaullone could be a promising chemotherapeutic tool in the fight against cervical cancer .
Application in Medulloblastoma Research
Specific Scientific Field
This application is in the field of Neuro-Oncology , specifically in the study of medulloblastoma .
Summary of the Application
Alsterpaullone has been identified as a novel small molecule inhibitor that can target group 3 medulloblastoma .
Results or Outcomes
The study found that treatment with Alsterpaullone resulted in the inhibition of cell cycle-related genes and down-regulation of MYC . This suggests that Alsterpaullone could be a promising therapeutic tool in the treatment of group 3 medulloblastoma .
Application in Cell Cycle Research
Specific Scientific Field
This application falls under the field of Cell Cycle Research .
Summary of the Application
Alsterpaullone is a small molecule cyclin-dependent kinase (CDK) inhibitor that regulates cell cycle progression . It has been found to inhibit HeLa cells in a time-dependent and dose-dependent manner .
Methods of Application
In the study, Alsterpaullone was applied to HeLa cells and its effects were observed over time. The cells were monitored for changes in cell cycle progression and apoptosis .
Results or Outcomes
The study found that Alsterpaullone effectively prevented HeLa cells from entering S-phase . It induced cell cycle arrest at the G2/M phase and apoptosis via the regulation of various antiapoptotic genes, DNA-repair, transcription, and cell cycle progression . This suggests that Alsterpaullone could be a promising chemotherapeutic tool in anticervical cancer arsenal .
Application in Transcriptional Inhibition Research
Specific Scientific Field
This application falls under the field of Molecular Biology , specifically in the study of transcriptional inhibition .
Summary of the Application
Alsterpaullone has been identified as a potent p27Kip1 transcriptional inhibitor . p27Kip1 is a protein that regulates cell cycle progression by inhibiting cyclin-dependent kinases .
Results or Outcomes
The study found that Alsterpaullone effectively inhibited the transcription of p27Kip1 . This suggests that Alsterpaullone could be a promising tool in the study of cell cycle regulation and related diseases .
Safety And Hazards
Future Directions
properties
IUPAC Name |
9-nitro-7,12-dihydro-5H-indolo[3,2-d][1]benzazepin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O3/c20-15-8-12-11-7-9(19(21)22)5-6-14(11)18-16(12)10-3-1-2-4-13(10)17-15/h1-7,18H,8H2,(H,17,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLUKILHGKRVDCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C3=CC=CC=C3NC1=O)NC4=C2C=C(C=C4)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50407444 | |
Record name | alsterpaullone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50407444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Alsterpaullone | |
CAS RN |
237430-03-4 | |
Record name | Alsterpaullone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=237430-03-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Alsterpaullone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0237430034 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | alsterpaullone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50407444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Alsterpaullone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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